4-Chloro-2-(4-chlorophenyl)quinazoline
Overview
Description
4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular weight of 275.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-(4-chlorophenyl)quinazoline . The InChI code is 1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(4-chlorophenyl)quinazoline are not available, quinazoline derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.14 .Scientific Research Applications
1. Medicinal Chemistry Quinazoline and quinazolinone derivatives are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
2. Anticancer Activity Quinazoline derivatives have shown potential as anticancer agents . For example, erlotinib and gefitinib, which are quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
3. Antibacterial Activity Quinazoline derivatives have shown antibacterial properties . Due to the emergence of drug-resistant bacterial strains, there is a need for the development of novel antibiotics, and quinazoline derivatives have been investigated as potential novel drug molecules .
4. Antifungal Activity Quinazoline derivatives have also shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
5. Anti-inflammatory Activity Quinazoline derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
6. Anticonvulsant Activity Quinazoline derivatives have shown anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
7. Antihyperlipidaemia Activity Quinazoline and its related scaffolds have shown potential in treating hyperlipidemia . Hyperlipidemia is a condition in which there are high levels of fat particles (lipids) in the blood. These lipids include cholesterol, cholesterol esters, phospholipids, and triglycerides .
8. Antiviral Activity Quinazoline derivatives have demonstrated antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
9. Antioxidant Activity Quinazoline derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
10. Antihypertensive Activity Quinazoline derivatives have demonstrated antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .
11. Anti-obesity Activity Quinazoline derivatives have shown anti-obesity properties . This makes them potential candidates for the development of new anti-obesity drugs .
12. Antidiabetic Activity Quinazoline derivatives have demonstrated antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
13. Analgesic Activity Quinazoline derivatives have shown analgesic properties . This makes them potential candidates for the development of new pain-relieving drugs .
14. Anti-tuberculosis Activity Quinazoline derivatives have demonstrated anti-tuberculosis properties . This makes them potential candidates for the development of new anti-tuberculosis drugs .
15. Anti-malarial Activity Quinazoline derivatives have shown anti-malarial properties . This makes them potential candidates for the development of new anti-malarial drugs .
16. Anti-psychotic Activity Quinazoline derivatives have demonstrated anti-psychotic properties . This makes them potential candidates for the development of new anti-psychotic drugs .
17. Inhibitory Activity Against Neointima Formation Some quinazoline derivatives have shown inhibitory activity against neointima formation in the carotid artery . This suggests potential applications in the treatment of vascular diseases .
18. α-Glucosidase Inhibitory Activity Certain quinazoline derivatives have demonstrated α-glucosidase inhibitory activity . This suggests potential applications in the treatment of diabetes .
properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLKQWYHGPZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355934 | |
Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chlorophenyl)quinazoline | |
CAS RN |
59490-94-7 | |
Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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